2-Heptadecanone, 1-(3,5-dihydroxyphenyl)-
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Overview
Description
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is an organic compound belonging to the class of aromatic hydroxyketones. It is characterized by a heptadecanone backbone with a 3,5-dihydroxyphenyl group attached to the first carbon. This compound has a molecular formula of C23H38O3 and a molecular weight of 362.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- can be achieved through various methods. One common approach involves the condensation of heptadecanoyl chloride with hydroquinone dimethyl ether. This reaction typically requires the presence of a base such as potassium hydroxide and is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 1-(3,5-dihydroxyphenyl)-2-heptadecanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the preparation of benzoquinone natural product derivatives.
Mechanism of Action
The mechanism of action of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups on the aromatic ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-1-heptadecanone
- 1-(2,5-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4,5-Trihydroxyphenyl)-1-heptadecanone
Uniqueness
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities and applications compared to its analogs .
Properties
CAS No. |
170310-54-0 |
---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)heptadecan-2-one |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)16-20-17-22(25)19-23(26)18-20/h17-19,25-26H,2-16H2,1H3 |
InChI Key |
JJYLJNSNDWOJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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